Bienvenue dans la boutique en ligne BenchChem!

atrial natriuretic factor (3-28)

Peptide Chemistry Receptor Pharmacology Structural Biology

Atrial Natriuretic Factor (3-28) (CAS 123748-55-0), also referred to as ANF (3-28), atriopeptin (3-28), or des-1,2-alpha-ANF, is a synthetic 26-amino acid peptide fragment derived from the C-terminus of the rat pro-atrial natriuretic factor prohormone. This specific CAS registry number corresponds to the reduced (linear) form of the peptide, which lacks the intramolecular disulfide bond between Cys5 and Cys21 that is characteristic of the endogenous, biologically active hormone.

Molecular Formula C29H42N7O18P3S
Molecular Weight 0
CAS No. 123748-55-0
Cat. No. B1168321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameatrial natriuretic factor (3-28)
CAS123748-55-0
Synonymsatrial natriuretic factor (3-28)
Molecular FormulaC29H42N7O18P3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrial Natriuretic Factor (3-28) (CAS 123748-55-0): A Defined Research-Grade Peptide Tool for Natriuretic Peptide System Investigation


Atrial Natriuretic Factor (3-28) (CAS 123748-55-0), also referred to as ANF (3-28), atriopeptin (3-28), or des-1,2-alpha-ANF, is a synthetic 26-amino acid peptide fragment derived from the C-terminus of the rat pro-atrial natriuretic factor prohormone [1]. This specific CAS registry number corresponds to the reduced (linear) form of the peptide, which lacks the intramolecular disulfide bond between Cys5 and Cys21 that is characteristic of the endogenous, biologically active hormone . As a member of the natriuretic peptide family, it retains core sequences responsible for interacting with natriuretic peptide receptors (NPRs), making it a targeted tool for investigating ligand-receptor interactions, proteolytic processing, and the structural determinants of natriuretic peptide activity, distinct from the full-length circulating hormone [2].

Why ANF (3-28) (CAS 123748-55-0) Cannot Be Substituted with Other Atrial Natriuretic Factor Fragments


Substituting ANF (3-28) (CAS 123748-55-0) with another natriuretic peptide or ANF fragment in a research protocol introduces significant risk of altering experimental outcomes due to fundamental differences in redox state, primary sequence, and receptor pharmacology. The reduced form of ANF (3-28) is structurally distinct from its oxidized counterpart (CAS 90984-99-9); the disulfide bond has been demonstrated to be critical for the active conformation and biological potency of natriuretic peptides [1]. Furthermore, the specific N-terminal truncation and rat species-specific sequence (Ile12) differentiates it from analogs like ANF (1-28) or ANF (5-28), which display divergent potencies in receptor binding, cGMP stimulation, and vasorelaxation assays [2]. Consequently, simple in-class substitution can lead to non-reproducible pharmacological profiles, invalidating target engagement studies or structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for Atrial Natriuretic Factor (3-28) (CAS 123748-55-0)


Critical Role of the Disulfide Bond: Reduced Form of ANF (3-28) as a Negative Control for Bioactivity Studies

The reduced form of ANF (3-28) (CAS 123748-55-0) is functionally differentiated from the oxidized, biologically active form. Studies on ANF-related peptides demonstrate that oxidative cleavage of the intramolecular disulfide bond completely abolishes its inhibitory activity on aldosterone secretion in rat adrenal glomerulosa cells. Specifically, natural 48-73 ANF potently inhibits angiotensin II-stimulated aldosterone secretion with an IC50 of 2 × 10⁻⁹ M, while its oxidized counterpart is devoid of any activity [1]. This provides a definitive functional baseline; CAS 123748-55-0 serves as an essential inactive control for experiments requiring the native folded peptide (e.g., CAS 90984-99-9).

Peptide Chemistry Receptor Pharmacology Structural Biology

Structural Divergence in Receptor Binding and Vasorelaxant Potency: ANF (3-28) vs. ANF (1-28) and ANF (5-28) Analogs

N-terminal truncation significantly impacts ANF analog pharmacology. While direct pD2 data for ANF (3-28) is not available in the core comparative study, the structurally adjacent analog ANF (5-28) exhibits a high vasorelaxant potency (pD2 = 8.9) in histamine-contracted rabbit aortic rings, whereas the further truncated ANF (7-23) is 500-fold less active (pD2 = 6.1) [1]. Additionally, full-length ANF (1-28) demonstrates distinct receptor cross-linking profiles and potencies for cGMP elevation [2]. These data collectively infer that the precise N-terminal start of ANF (3-28) determines its receptor subtype interaction profile, differentiating it from both shorter (e.g., ANF (7-23)) and longer (e.g., ANF (1-28)) fragments, which is crucial for SAR studies.

Cardiovascular Pharmacology Structure-Activity Relationship Receptor Binding Assays

Species-Specific Sequence: Rat ANF (3-28) as the Mandatory Tool for Rodent Cardiovascular Models

CAS 123748-55-0 corresponds to the rat sequence of ANF (3-28), which contains an isoleucine at position 12 (Ile12), whereas the human/bovine/porcine analog (CAS 102686-43-1) contains a methionine at the corresponding position [1]. This single amino acid difference is not merely structural; it occurs within a critical region for receptor binding and metabolic stability. In vivo infusion studies in rats demonstrate that rat ANF (3-28) produces significant, dose-dependent increases in fractional sodium excretion (FENa) and urine flow (V), effects that are blunted in disease models like heart failure, underscoring its species-specific pharmacodynamics [2].

Comparative Physiology Translational Pharmacology Hypertension Research

Functional Selectivity: ANF (3-28) Inhibits Renal Vasoconstriction Without Modulating Norepinephrine Release

In the isolated perfused rat kidney, ANF (3-28) exhibits a distinct functional selectivity over a concentration range of 10⁻¹⁰ to 10⁻⁷ M. It potently attenuates the renal vasoconstrictor responses to sympathetic nerve stimulation, as well as to exogenous norepinephrine and angiotensin II, yet it has no significant effect on the stimulus-induced overflow of endogenous norepinephrine (NE) [1]. This contrasts with some full-length ANF analogs, which have been reported to also inhibit NE release in other vascular beds via a prejunctional mechanism [2]. This post-junctional selectivity of ANF (3-28) allows for mechanistic dissection of the vascular effects of ANF, independent of presynaptic modulation.

Neuropharmacology Renal Physiology Autonomic Nervous System

Comparative Histamine Release Activity Confirms Retention of Mast Cell Degranulation Domain

The N-terminal truncation in ANF (3-28) retains the peptide's ability to induce mast cell degranulation, a property linked to the positively charged arginine-rich sequence. In a direct comparative study, ANF (3-28), alongside ANF (1-28) and ANF (5-28), induced dose-dependent histamine release from isolated rat peritoneal mast cells. Furthermore, in vivo, intradermal injection of ANF (3-28) produced a dose-dependent increase in rat skin vascular permeability, an effect blocked by histamine and serotonin antagonists [1]. This functional equivalence confirms that the mast cell-interacting pharmacophore is preserved in the (3-28) fragment, differentiating it from shorter or modified analogs where this domain might be altered.

Immunopharmacology Inflammatory Mediators Peptide Functionality

Optimal Applications for Atrial Natriuretic Factor (3-28) (CAS 123748-55-0) Based on Quantitative Evidence


Negative Control for Disulfide-Dependent NPR-A Activation Assays

Due to its reduced state and consequent lack of biological activity on aldosterone secretion, CAS 123748-55-0 is ideally suited as a negative control in receptor activation studies (e.g., NPR-A-mediated cGMP production or steroidogenesis inhibition) where the oxidized, cyclic form (e.g., CAS 90984-99-9) is used as the active ligand [1]. This allows researchers to definitively attribute observed effects to the native, disulfide-bonded conformation.

Structure-Activity Relationship (SAR) Studies on N-Terminal Truncation

As an intermediate fragment between full-length ANF (1-28) and the core ring structures, ANF (3-28) is a vital component in SAR libraries designed to map the contribution of the N-terminal domain to receptor binding affinity, metabolic stability, and the functional selectivity between vasorelaxation and cGMP production [2]. Its use helps define the minimal sequence requirements for potent vasorelaxant activity.

Investigating Post-Junctional Mechanisms in Renal Sympathetic Neurotransmission

In isolated perfused kidney models, ANF (3-28) is the preferred pharmacological tool for selectively inhibiting the post-junctional vasoconstrictor response to nerve stimulation and vasoactive agents, without the confounding variable of pre-junctional norepinephrine release modulation [3]. This specificity is essential for dissecting the direct vascular smooth muscle-relaxing pathways of natriuretic peptides in the renal circulation.

Validation of Rat-Specific Peptide Pharmacodynamics in Cardiovascular Disease Models

For laboratories utilizing rat models of high-output heart failure or hypertension, the rat sequence of CAS 123748-55-0 is mandatory to ensure accurate species-matched pharmacodynamic responses. Its well-characterized dose-dependent natriuretic and blood pressure-lowering effects, which are specifically attenuated in cardiac dysfunction models, make it a gold standard for evaluating renal sensitivity to ANF in disease states [4].

Quote Request

Request a Quote for atrial natriuretic factor (3-28)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.